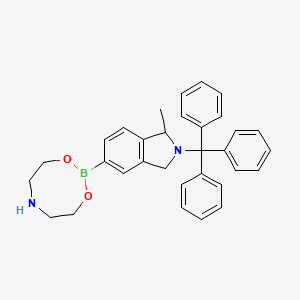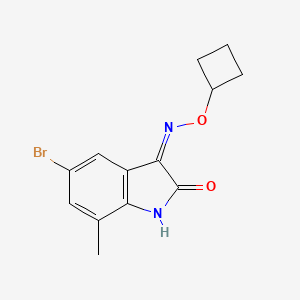
5-Bromo-7-methyl-1H-indole-2,3-dione 3-(O-cyclobutyl-oxime)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methyl-1H-indole-2,3-dione 3-(O-cyclobutyl-oxime) is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and an oxime group attached to a cyclobutyl ring at the 3rd position of the indole-2,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-(O-cyclobutyl-oxime) typically involves the following steps:
Methylation: The methyl group at the 7th position can be introduced using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Oxime Formation: The oxime group is formed by reacting the indole-2,3-dione with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base like sodium acetate (NaOAc).
Cyclobutyl Attachment: The final step involves the attachment of the cyclobutyl ring to the oxime group, which can be achieved using cyclobutyl bromide (C4H7Br) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methyl-1H-indole-2,3-dione 3-(O-cyclobutyl-oxime) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
5-Bromo-7-methyl-1H-indole-2,3-dione 3-(O-cyclobutyl-oxime) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-(O-cyclobutyl-oxime) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indole-2,3-dione: Lacks the methyl and oxime groups.
7-Methyl-1H-indole-2,3-dione: Lacks the bromine and oxime groups.
1H-indole-2,3-dione 3-(O-cyclobutyl-oxime): Lacks the bromine and methyl groups.
Uniqueness
5-Bromo-7-methyl-1H-indole-2,3-dione 3-(O-cyclobutyl-oxime) is unique due to the presence of all three functional groups (bromine, methyl, and oxime) attached to the indole-2,3-dione core. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H13BrN2O2 |
|---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-cyclobutyloxyimino-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-5-8(14)6-10-11(7)15-13(17)12(10)16-18-9-3-2-4-9/h5-6,9H,2-4H2,1H3,(H,15,16,17) |
InChI Key |
AARBUJMYNSRJMH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC\2=C1NC(=O)/C2=N\OC3CCC3)Br |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=NOC3CCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


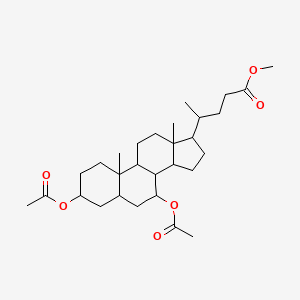
![1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid](/img/structure/B12279115.png)
![3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B12279123.png)
![3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B12279125.png)
![(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12279126.png)
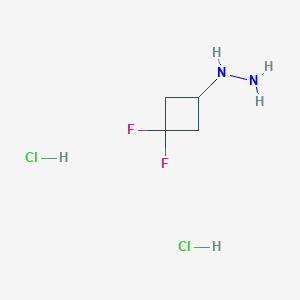

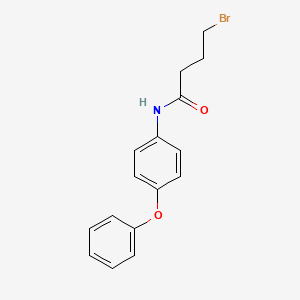
![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12279160.png)

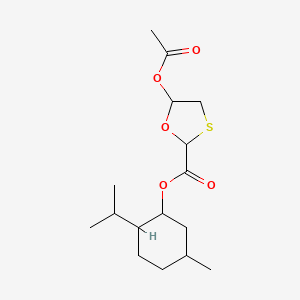
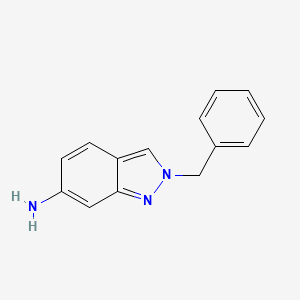
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B12279181.png)
